Bienvenue dans la boutique en ligne BenchChem!

5-Fluoro-2',3'-dideoxy-3'-fluorouridine

Thymidine phosphorylase Nucleoside catabolism Metabolic stability

5-Fluoro-2',3'-dideoxy-3'-fluorouridine (3'-FFdUrd, FddFUrd; molecular formula C₉H₁₀F₂N₂O₄, MW 248.18 g/mol) is a synthetic difluorinated pyrimidine nucleoside analog belonging to the 2',3'-dideoxyuridine class. The compound incorporates fluorine atoms at both the 3'-position of the sugar ring and the 5-position of the uracil base, a dual-substitution design that fundamentally distinguishes it from mono-fluorinated analogs such as 2',3'-dideoxy-3'-fluorouridine (FddUrd).

Molecular Formula C9H10F2N2O4
Molecular Weight 248.18 g/mol
CAS No. 41107-55-5
Cat. No. B1194641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2',3'-dideoxy-3'-fluorouridine
CAS41107-55-5
Synonyms3'-FFdUrd
5-fluoro-2',3'-dideoxy-3'-fluorouridine
Molecular FormulaC9H10F2N2O4
Molecular Weight248.18 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)F
InChIInChI=1S/C9H10F2N2O4/c10-4-1-7(17-6(4)3-14)13-2-5(11)8(15)12-9(13)16/h2,4,6-7,14H,1,3H2,(H,12,15,16)/t4-,6+,7+/m0/s1
InChIKeyBTDNMVIVIFYUGE-UBKIQSJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2',3'-dideoxy-3'-fluorouridine (CAS 41107-55-5): A Difluorinated Dideoxyuridine with Dual Enzymatic Targeting for Antiviral and Cancer Research


5-Fluoro-2',3'-dideoxy-3'-fluorouridine (3'-FFdUrd, FddFUrd; molecular formula C₉H₁₀F₂N₂O₄, MW 248.18 g/mol) is a synthetic difluorinated pyrimidine nucleoside analog belonging to the 2',3'-dideoxyuridine class [1]. The compound incorporates fluorine atoms at both the 3'-position of the sugar ring and the 5-position of the uracil base, a dual-substitution design that fundamentally distinguishes it from mono-fluorinated analogs such as 2',3'-dideoxy-3'-fluorouridine (FddUrd) [2]. Its crystallographic structure has been solved by X-ray diffraction, confirming the anti-conformation of the N-glycosidic bond [3]. Unlike classical fluoropyrimidines (e.g., 5-fluorouracil, 5-fluoro-2'-deoxyuridine), 3'-FFdUrd is not a substrate for thymidine phosphorylase and exerts its action primarily through its 5'-monophosphate metabolite (3'-FFdUMP), which acts as a mechanism-based inhibitor of thymidylate synthase [1].

Why 5-Fluoro-2',3'-dideoxy-3'-fluorouridine Cannot Be Replaced by Mono-Fluorinated or Non-Fluorinated Dideoxyuridine Analogs


The 5-fluoro substitution on the pyrimidine ring of 3'-FFdUrd produces a radical alteration in biological activity compared to its closest structural analog, 2',3'-dideoxy-3'-fluorouridine (FddUrd, CAS 41107-56-6), which differs only by the absence of a fluorine at the C-5 position [1]. While FddUrd is a potent inhibitor of HIV-1 replication in MT-4 cells with an ED₅₀ of 0.275 μM and a selectivity index of 500, the 5-fluorinated derivative FddFUrd (3'-FFdUrd) shows no detectable anti-HIV activity (ED₅₀ not detectable) in the same assay system [2]. Moreover, 3'-FFdUrd is unique among 3'-fluorinated dideoxyuridines in that it is not a substrate for thymidine phosphorylase—a critical catabolic enzyme that limits the half-life of many nucleoside analogs—but instead acts as a weak noncompetitive inhibitor (Kᵢ = 1.7 mM) [3]. These dual features—loss of antiviral activity coupled with metabolic stability and thymidylate synthase targeting—mean that 3'-FFdUrd occupies a distinct pharmacological niche that cannot be filled by FddUrd, FTdR (alovudine), 5-fluorouracil, or floxuridine.

Quantitative Differentiation Evidence for 5-Fluoro-2',3'-dideoxy-3'-fluorouridine (CAS 41107-55-5) vs. Closest Analogs


Thymidine Phosphorylase Resistance: 3'-FFdUrd Is Not a Substrate, Unlike Floxuridine (FdUrd)

3'-FFdUrd is not a substrate for thymidine (dThd) phosphorylase, the primary catabolic enzyme responsible for cleaving fluoropyrimidine nucleosides to their free bases, which limits their therapeutic half-life. Instead, 3'-FFdUrd is a weak noncompetitive inhibitor of dThd phosphorylase with a Kᵢ of 1.7 mM, evaluated using enzyme isolated from Lewis lung carcinoma [1]. In contrast, 5-fluoro-2'-deoxyuridine (floxuridine, FdUrd)—the classical clinical fluoropyrimidine nucleoside—is an established substrate for thymidine phosphorylase, with a reported Kₘ ranging from 0.325 to 0.735 mM for human TP [2][3]. This functional reversal from substrate to inhibitor confers resistance to phosphorolytic cleavage and is attributed to the combined 3'-fluoro and 5-fluoro substitutions [1].

Thymidine phosphorylase Nucleoside catabolism Metabolic stability Fluoropyrimidine

Thymidylate Synthase Inhibition: 3'-FFdUMP Forms a Tight-Binding Complex with Kinetics Comparable to the Clinical Standard FdUMP

The 5'-monophosphate metabolite of 3'-FFdUrd, designated 3'-FFdUMP, is a competitive inhibitor of thymidylate (dTMP) synthetase with respect to deoxyuridylate (dUMP), exhibiting a Kᵢ of 0.13 mM when substrate and inhibitor are present simultaneously [1]. Critically, in the presence of the cofactor 5,10-methylenetetrahydrofolate, inhibition increases with time in a first-order manner (kₒₙ_obs = 0.029 s⁻¹), forming an isolable complex between [6-³H]3'-FFdUMP and dTMP synthetase on nitrocellulose filters [1]. The dissociation rate of this ternary complex (kₒff_obs = 1.4 × 10⁻² min⁻¹) is nearly identical to that of 5-fluoro-2'-deoxyuridylate (FdUMP; kₒff_obs = 1.3 × 10⁻² min⁻¹)—the active metabolite of the clinical anticancer drug floxuridine—indicating comparable tight-binding complex stability [1]. These data are consistent with a two-stage model involving initial reversible adsorption followed by slow conversion to a tight-binding catalytic complex [1].

Thymidylate synthase Mechanism-based inhibition Fluoropyrimidine Enzyme kinetics

Anti-HIV Activity: The 5-Fluoro Substitution Abolishes Antiviral Potency Compared to Parent FddUrd and FTdR/Alovudine

In a direct comparative study of 3'-fluorinated nucleosides in HIV-1-infected MT-4 cells, 3'-FFdUrd (designated FddFUrd in the patent literature) showed no detectable antiviral activity (ED₅₀ not detectable), while its parent compound 2',3'-dideoxy-3'-fluorouridine (FddUrd) exhibited an ED₅₀ of 0.275 μM and 3'-fluoro-2',3'-dideoxythymidine (FTdR, alovudine) showed an ED₅₀ of 0.003 μM in the same assay [1]. The cytotoxic dose (CD₅₀) of 3'-FFdUrd exceeded 200 μM, indicating a >727-fold window between cytotoxicity and antiviral activity (if any) [1]. This contrasts sharply with earlier data showing that unsubstituted FddUrd has a selectivity index of 500 against HIV-1 in MT-4 lymphocytes and that FddUrd-5'-triphosphate inhibits HIV reverse transcriptase with an IC₅₀ of 0.07 ± 0.01 μM [2][3]. The introduction of the 5-fluoro group thus converts a potent anti-HIV agent into a compound devoid of anti-retroviral activity, likely by impairing phosphorylation by cellular kinases or incorporation by reverse transcriptase [1].

Anti-HIV Structure-activity relationship Nucleoside reverse transcriptase inhibitor Dideoxynucleoside

Cytotoxicity Profile: Reduced Antiproliferative Activity vs. 3'-Fluorothymidine (FTdR/Alovudine)

In comparative antiproliferative assays across human cell lines, 3'-FFdUrd (FddFUrd) demonstrated minimal cytotoxicity with a CD₅₀ exceeding 200 μM in MT-4 cells, whereas FTdR (alovudine) showed a CD₅₀ of 1.1 μM—a ~182-fold lower concentration [1]. This dramatically reduced cytotoxicity is further supported by proliferation assays in other human cell lines where the parent compound FddUrd showed CD₅₀ values of 75–>1,000 μM, while FTdR ranged from 45–1,000 μM across K-562 (acute myeloid leukemia), REH (acute lymphatic leukemia), K-37 (immortalized T-cells), and H9 (immortalized T-cells) lines [1]. The exceedingly low cytotoxicity of 3'-FFdUrd (>200 μM across all tested lines) distinguishes it from both anti-HIV nucleosides and classical fluoropyrimidine anticancer agents, which typically exhibit CD₅₀ values in the low micromolar to sub-micromolar range [1].

Cytotoxicity Antiproliferative Nucleoside analog Safety margin

Crystallographically Confirmed Conformation: Structural Basis for Differential Biological Activity

The single-crystal X-ray structure of 2',3'-dideoxy-3',5-difluorouridine (3'-FFdUrd) has been solved and deposited [1]. The N-glycosidic torsion angle χ adopts a value of -167.6° (±0.4°), falling squarely within the anti range [1]. The sugar ring puckering and C4'-C5' conformation could not be unambiguously assigned due to disorder in the terminal CH₂OH group; however, the overall molecular geometry confirms a standard β-D-2',3'-dideoxyribose scaffold with fluorine atoms occupying both the 3'-endo position on the sugar and the 5-position of the pyrimidine ring [1]. This structural information provides a molecular-level explanation for the compound's differential behavior: the anti-conformation is compatible with Watson-Crick base pairing but the 3'-fluoro and 2',3'-dideoxy modifications prevent chain elongation, while the 5-fluoro modification alters base-pair hydrogen bonding and steric interactions with enzyme active sites [1].

X-ray crystallography Nucleoside conformation Structure-activity relationship Glycosidic torsion angle

Optimal Research and Industrial Application Scenarios for 5-Fluoro-2',3'-dideoxy-3'-fluorouridine (CAS 41107-55-5)


Thymidylate Synthase Mechanistic and Inhibitor-Screening Studies

3'-FFdUrd serves as a prodrug precursor to 3'-FFdUMP, a tight-binding inhibitor of thymidylate synthase (TS) whose dissociation kinetics (kₒff = 1.4 × 10⁻² min⁻¹) are statistically indistinguishable from those of 5-fluoro-2'-deoxyuridylate (FdUMP; kₒff = 1.3 × 10⁻² min⁻¹), the active metabolite of the clinical drug floxuridine [1]. Because the parent nucleoside 3'-FFdUrd is not a substrate for thymidine phosphorylase (Kᵢ = 1.7 mM as noncompetitive inhibitor), it avoids the confounding phosphorolytic degradation that complicates TS inhibition studies with FdUrd-based compounds [1]. This unique combination—TS inhibition potency equivalent to the clinical standard combined with metabolic stability—makes 3'-FFdUrd/3'-FFdUMP an ideal tool for TS enzyme kinetics, inhibitor screening campaigns, and co-crystallization trials.

Negative Control for Anti-HIV Nucleoside Analog Screening

The complete absence of detectable anti-HIV-1 activity (ED₅₀ not detectable in MT-4 cells) despite structural similarity to the potent anti-HIV agent FddUrd (ED₅₀ = 0.275 μM) establishes 3'-FFdUrd as a rigorous negative control for HIV replication assays [2]. Its CD₅₀ greater than 200 μM in MT-4 cells confirms that lack of antiviral activity is not due to cytotoxicity masking, and the compound can be deployed at concentrations up to 200 μM without confounding cell viability effects [2]. This is valuable for structure-activity relationship (SAR) studies aiming to dissect the contribution of the 5-position substituent to anti-HIV potency.

Pyrimidine Nucleoside Phosphorylase Substrate-Specificity Research

The functional reversal from thymidine phosphorylase substrate (as observed with 5-fluoro-2'-deoxyuridine) to noncompetitive inhibitor (as demonstrated by 3'-FFdUrd) provides a defined chemical probe for mapping the substrate-specificity determinants of pyrimidine nucleoside phosphorylases [1]. Its Kᵢ of 1.7 mM, while weak, is sufficient for enzyme footprinting and competitive displacement studies, and the compound's resistance to phosphorolysis eliminates the complication of simultaneous substrate turnover during kinetic measurements [1].

Nucleotide Metabolism and DNA-Damage Pathway Studies in Cancer Cell Biology

With a CD₅₀ exceeding 200 μM across multiple human cell lines (MT-4, K-562, REH, K-37, H9) [2], 3'-FFdUrd can be applied at high micromolar concentrations to study thymidylate synthase-dependent nucleotide pool perturbations and downstream DNA-damage responses without triggering the acute cytotoxicity that limits the experimental window of 5-fluorouracil or floxuridine. This low-toxicity profile, coupled with its TS-inhibitory mechanism, is particularly suited for prolonged-exposure protocols examining cell-cycle effects, checkpoint activation, and dNTP pool imbalances in cancer cell models.

Quote Request

Request a Quote for 5-Fluoro-2',3'-dideoxy-3'-fluorouridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.